7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a methoxyphenyl group attached via an ethenyl linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable triazole derivative in the presence of a base, followed by cyclization to form the triazolopyrimidine core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Triazolopyridazines: These compounds share a similar triazole ring but differ in the fused pyrimidine ring.
Pyrazolopyrimidines: Similar structure with a pyrazole ring instead of a triazole ring.
Benzotriazoles: Contain a triazole ring fused to a benzene ring.
Uniqueness
7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-19-13-6-3-11(4-7-13)2-5-12-8-9-15-14-16-10-17-18(12)14/h2-10H,1H3/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVBNOWGGKNYGM-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=NC3=NC=NN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=NC3=NC=NN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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